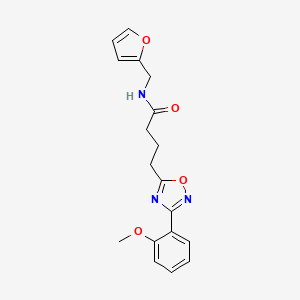
3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, an oxadiazole ring, and a methoxyquinolinol group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Mecanismo De Acción
The mechanism of action of 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol varies depending on its application. In anticancer studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting certain enzymes and proteins. In metal ion detection studies, it acts as a chelating agent, binding to metal ions and causing a change in fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated its potential as a therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol in lab experiments include its relatively simple synthesis method and its versatility in various applications. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol. These include further studies on its potential as an anticancer agent, its use as a fluorescent probe for metal ion detection, and its applications in materials science. Additionally, studies on its toxicity and safety in humans are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol involves the reaction of 2-amino-5-bromo-1,3,4-oxadiazole with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as a fluorescent probe for detecting metal ions. In materials science, it has been used for the synthesis of luminescent materials.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or comes into contact with the skin .
Propiedades
IUPAC Name |
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOWIQBXQADWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
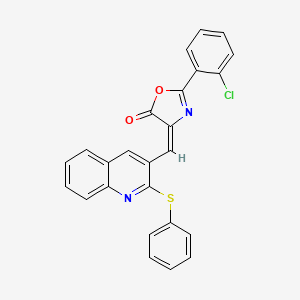
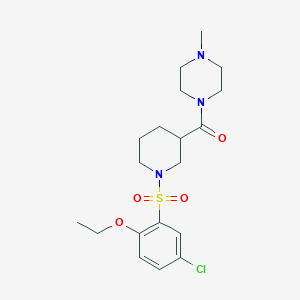




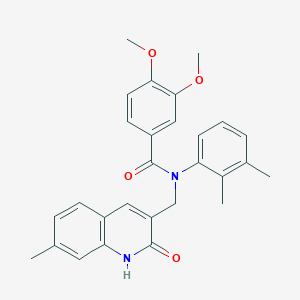

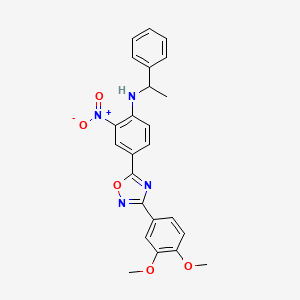
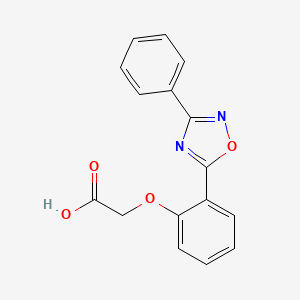
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)

